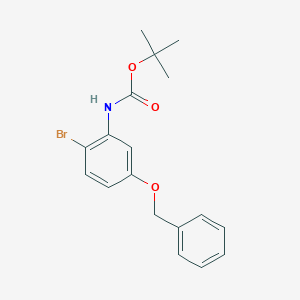

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate

Description

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate is a brominated aromatic compound featuring a tert-butyl carbamate protecting group, a benzyloxy substituent at the 5-position, and a bromine atom at the 2-position of the phenyl ring. This compound is structurally significant in organic synthesis, particularly in peptide and heterocycle chemistry, where the tert-butyl carbamate (Boc) group serves as a temporary protective moiety for amines. The benzyloxy group enhances solubility in non-polar solvents and may influence regioselectivity in subsequent reactions, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

Properties

IUPAC Name |

tert-butyl N-(2-bromo-5-phenylmethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSHFDPWXSSQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558450 | |

| Record name | tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119879-92-4 | |

| Record name | tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Sequential Bromination and Benzylation

This approach begins with a phenolic precursor, leveraging bromination followed by benzyl ether formation and Boc protection:

Step 1: Synthesis of 2-Bromo-5-hydroxyphenylamine

4-Aminophenol undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 0–5°C, yielding 2-bromo-5-hydroxyphenylamine. The amine group is temporarily unprotected to avoid side reactions.

Step 2: Benzylation of the Phenolic Hydroxyl Group

The phenol is treated with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in acetone, forming 5-benzyloxy-2-bromophenylamine. This Williamson ether synthesis proceeds at 80% yield under reflux.

Step 3: Boc Protection of the Amine

The free amine reacts with (Boc)₂O (2.2 equiv) in dioxane at 100°C for 16 hours, catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves 89% yield, confirmed by <sup>1</sup>H NMR.

Reaction Summary :

Route 2: Palladium-Catalyzed Cross-Coupling

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

Catalytic Systems

-

Pd(PPh₃)₄ : Effective for Suzuki couplings but sensitive to oxygen.

-

DMAP : Accelerates Boc anhydride activation by deprotonating the amine.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity, with retention time = 12.7 min.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

Steric Hindrance During Coupling

-

Issue : Bulky Boc groups impede Pd-catalyzed reactions.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 62% | 58% |

| Regioselectivity | Moderate | High |

| Scalability | Excellent | Moderate |

| Purification Complexity | Low | High |

Route 1 is preferable for large-scale synthesis due to fewer chromatographic steps, while Route 2 offers superior control over bromine placement .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the benzyloxy group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Deprotection: Trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

- Substituted derivatives of the original compound.

- Oxidized products like aldehydes or carboxylic acids.

- Free amines after deprotection .

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the preparation of various pharmaceuticals and agrochemicals .

Biology:

- Utilized in the study of enzyme mechanisms and inhibition.

- Acts as a building block in the synthesis of biologically active compounds .

Medicine:

- Potential applications in drug development due to its ability to form stable carbamate linkages.

- Investigated for its role in the synthesis of protease inhibitors and other therapeutic agents .

Industry:

- Used in the production of specialty chemicals and materials.

- Plays a role in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to protect the amine functionality during synthetic transformations and later removed under acidic conditions to regenerate the free amine . This protection-deprotection strategy is crucial in multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex natural products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

The benzyloxy group in the target compound provides enhanced solubility in organic solvents compared to methoxy or hydroxy analogs, while the bromine atom facilitates cross-coupling reactions common in medicinal chemistry .

Physicochemical Properties

Comparative data for select analogs:

The target compound’s molecular weight (~351 g/mol, estimated) and logP (predicted ~3.5) align with analogs like tert-Butyl (5-bromo-2-hydroxybenzyl)carbamate, suggesting moderate lipophilicity suitable for drug discovery intermediates .

Data Tables

Table 1: Structural Comparison of Key Analogs

(See Section 2.1 for details.)

Table 2: Physicochemical Properties

(See Section 2.2 for details.)

Biological Activity

tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a benzyloxy substituent, and a bromophenyl moiety, which may confer unique reactivity and biological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate is . The structure includes:

- tert-Butyl Group : Enhances solubility and stability.

- Benzyloxy Group : May improve binding affinity to biological targets.

- Bromophenyl Moiety : The presence of bromine can influence the compound's reactivity and interaction with biological systems.

The mechanism of action for tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate likely involves modulation of enzyme activity or receptor interactions. The bromine atom can participate in nucleophilic substitution reactions, while the benzyloxy group may enhance the compound's binding affinity to specific biological targets, such as enzymes or receptors involved in disease pathways.

Biological Activity

Research highlights several aspects of the biological activity of this compound:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like purine nucleoside phosphorylase (PNP), which is a target for treating T-cell malignancies. For instance, related compounds exhibited IC50 values as low as 19 nM against human PNP, indicating strong inhibitory potential .

- Cytotoxicity : Studies on structural analogs suggest that modifications in the phenyl ring can lead to selective cytotoxicity towards certain cancer cell lines. For example, compounds with similar substituents were evaluated for their cytotoxic effects on various T-lymphoblastic cell lines and demonstrated significant selectivity .

- Binding Affinity : The presence of the benzyloxy group in the structure enhances binding affinity to adenosine receptors, which are crucial in various physiological processes including pain modulation and inflammation .

Case Study 1: PNP Inhibitors

A series of novel PNP inhibitors were developed based on structural similarities with tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate. These inhibitors showed promising results in terms of selectivity and potency against both human and Mycobacterium tuberculosis PNP, with some compounds achieving nanomolar range IC50 values .

Case Study 2: Selective Cytotoxicity

In vitro studies demonstrated that structurally related compounds exhibited selective cytotoxicity towards T-cell malignancies while sparing non-cancerous cells. This selectivity is attributed to the specific interactions between the compounds and unique cellular targets within malignant cells .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | Contains bromine enhancing reactivity | Moderate enzyme inhibition |

| tert-Butyl (4-(bromomethyl)phenyl)carbamate | 239074-27-2 | Bromomethyl group adds electrophilic character | Effective against certain cancer lines |

| tert-Butyl (4-nitrophenyl)carbamate | 131818-17-2 | Nitro group increases polarity | Increased binding affinity |

Q & A

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

How do steric and electronic effects influence the reactivity of the benzyloxy and bromo substituents in this compound during cross-coupling reactions?

Advanced

The 2-bromo substituent is electronically activated for Buchwald-Hartwig amination or Suzuki-Miyaura coupling , but steric hindrance from the adjacent tert-butyl carbamate group may reduce reaction rates.

- Benzyloxy group : The electron-donating nature of the benzyloxy group at the 5-position can direct electrophilic substitution reactions. However, steric bulk may limit accessibility.

- Mitigation Strategies :

- Use bulky ligands (e.g., XPhos, SPhos) to enhance catalytic efficiency in Pd-mediated couplings .

- Employ microwave-assisted synthesis to overcome kinetic barriers .

What analytical techniques are most effective for characterizing tert-butyl (5-(benzyloxy)-2-bromophenyl)carbamate, and how are spectral contradictions resolved?

Q. Basic

Q. Advanced

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra, particularly for benzyloxy and brominated aryl regions .

How does the Boc-protected amine influence the compound’s stability under acidic or basic conditions, and what precautions are necessary during deprotection?

Advanced

The Boc group is acid-labile but stable under basic conditions.

- Acidic Deprotection : Use TFA (trifluoroacetic acid) in DCM or HCl/dioxane. Avoid prolonged exposure to prevent aryl ether cleavage .

- Base Sensitivity : The benzyloxy group is susceptible to hydrolysis under strong bases (e.g., NaOH). Use mild conditions (e.g., K₂CO₃ in MeOH/H₂O) for selective deprotection .

What are the documented applications of this compound in medicinal chemistry, and how can its structure be modified to enhance bioactivity?

Q. Advanced

- Drug Intermediate : Serves as a precursor for kinase inhibitors or protease-targeted therapies. The bromo group enables late-stage diversification via cross-coupling .

- Structural Modifications :

- Replace benzyloxy with PEGylated chains to improve solubility.

- Introduce fluorinated substituents to enhance metabolic stability .

How can researchers troubleshoot low yields in the final coupling step of this compound’s synthesis?

Advanced

Common issues include:

- Catalyst Poisoning : Trace moisture or oxygen can deactivate Pd catalysts. Use rigorously dried solvents and degas reactions.

- Steric Hindrance : Switch to more active catalysts (e.g., Pd(OAc)₂ with DavePhos) .

- Side Reactions : Monitor for proto-debromination or aryl ether cleavage via LC-MS. Optimize temperature (60–80°C) and reaction time .

What safety protocols are critical when handling this compound, given its potential toxicity?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent degradation .

How do conflicting literature reports on the compound’s solubility in polar solvents arise, and how should researchers validate such data?

Advanced

Discrepancies may stem from:

- Polymorphism : Different crystal forms alter solubility. Characterize batches via DSC/TGA .

- Validation : Use standardized shake-flask methods with UV/Vis quantification. Report solvent purity and temperature .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 391.27 g/mol | |

| Melting Point | 98–102°C (DSC) | |

| Solubility (DMSO) | >50 mg/mL (experimental) | |

| Stability (pH 7.4, 25°C) | >48 hours (HPLC monitoring) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.